molecular formula C12H14N6 B15249754 s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)- CAS No. 32664-45-2

s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-

Cat. No.: B15249754
CAS No.: 32664-45-2
M. Wt: 242.28 g/mol
InChI Key: IMUIJUULNYJRNM-UHFFFAOYSA-N
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Description

“s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-” is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a triazine ring substituted with amino, pyridyl, and pyrrolidinyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-” typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-4-(3-pyridyl)-6-chloro-s-triazine with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a polar solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino or pyrrolidinyl groups, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions may target the pyridyl group, converting it to a piperidine derivative.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino or pyrrolidinyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

Chemistry

In chemistry, “s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to identify potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In industry, the compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of “s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-” would depend on its specific interactions with molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • s-Triazine, 2-amino-4-(3-pyridyl)-6-methyl-
  • s-Triazine, 2-amino-4-(3-pyridyl)-6-ethyl-
  • s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-piperidinyl)-

Uniqueness

“s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-” is unique due to the presence of the pyrrolidinyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

CAS No.

32664-45-2

Molecular Formula

C12H14N6

Molecular Weight

242.28 g/mol

IUPAC Name

4-pyridin-3-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C12H14N6/c13-11-15-10(9-4-3-5-14-8-9)16-12(17-11)18-6-1-2-7-18/h3-5,8H,1-2,6-7H2,(H2,13,15,16,17)

InChI Key

IMUIJUULNYJRNM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)N)C3=CN=CC=C3

Origin of Product

United States

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